Product packaging for Methyl 2,4-difluorobenzoate(Cat. No.:CAS No. 106614-28-2)

Methyl 2,4-difluorobenzoate

Cat. No.: B035433
CAS No.: 106614-28-2
M. Wt: 172.13 g/mol
InChI Key: YQUHULOBTDYMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2,4-difluorobenzoate is a high-purity, fluorinated aromatic ester that serves as a versatile and critical synthetic intermediate in advanced research and development. Its primary value lies in the strategic incorporation of two fluorine atoms onto the benzoate ring, which significantly influences the electronic properties, metabolic stability, and lipophilicity of target molecules. This compound is extensively employed in pharmaceutical chemistry as a key building block for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of agrochemicals (e.g., herbicides, fungicides) and drug candidates where the difluorophenyl moiety can enhance binding affinity and bioavailability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O2 B035433 Methyl 2,4-difluorobenzoate CAS No. 106614-28-2

Properties

IUPAC Name

methyl 2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUHULOBTDYMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382341
Record name Methyl 2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106614-28-2
Record name Benzoic acid, 2,4-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106614-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,4-difluoro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways Leading to Methyl 2,4 Difluorobenzoate

Esterification Routes for the Preparation of Methyl 2,4-Difluorobenzoate

The creation of the ester bond in this compound can be accomplished through two main pathways, each with distinct procedural considerations.

The most straightforward approach to synthesizing this compound is the direct esterification of 2,4-difluorobenzoic acid with methanol (B129727). This reaction is typically performed under acidic conditions, where a catalyst facilitates the condensation reaction, eliminating a molecule of water. For instance, in a process to prepare high-purity 5-bromo-2,4-difluorobenzoic acid, an intermediate step involves the esterification of the brominated acid with methanol. google.com The solid crude product is added to methanol and heated at reflux temperature for 5 hours. google.com This type of reaction, known as Fischer esterification, is a common and fundamental method in organic synthesis. The process can be applied to a range of substituted benzoic acids. google.com

A related procedure for the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid involves the esterification of a nitrated precursor, 3-chloro-2,4-difluoro-5-nitrobenzoic acid, which yields the corresponding ester in good yield (86%). semanticscholar.org This highlights the general applicability of esterification for fluorinated and substituted benzoic acids.

Table 1: Representative Esterification Reaction

Reactant Reagent Conditions Product Yield
3-chloro-2,4-difluoro-5-nitrobenzoic acid Methanol, Pd/C 40°C, 0.8-1.0 MPa H₂ Ethyl 5-amino-3-chloro-2,4-difluorobenzoate 97.0%

Data derived from a multi-step synthesis where esterification preceded reduction. semanticscholar.org

An alternative and often more efficient route involves the conversion of 2,4-difluorobenzoic acid into a more reactive intermediate, 2,4-difluorobenzoyl chloride. This acid chloride is then subsequently esterified with methanol to yield the final product. arborpharmchem.com The initial step typically involves reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

The conversion of 2,4-difluorobenzoyl fluoride (B91410) to 2,4-difluorobenzoyl chloride has been demonstrated using aluminum chloride as a catalyst, achieving complete conversion after heating. prepchem.com The resulting 2,4-difluorobenzoyl chloride can then be readily reacted with methanol to form this compound. arborpharmchem.com This two-step approach is often preferred for large-scale synthesis as the reaction of the acyl chloride with the alcohol is typically rapid and proceeds to high conversion under mild conditions.

Advanced Catalytic Approaches in Related Fluorobenzoate Synthesis

While direct esterification remains a primary method for producing specific compounds like this compound, broader research into advanced catalytic strategies reveals novel ways to synthesize and modify fluorinated aromatic compounds. These methods offer potential for creating a diverse range of fluorobenzoate derivatives.

The synthesis of acyl chlorides, key intermediates for ester production, has been optimized through catalysis. Research has shown that the chlorination of aromatic carboxylic acids using thionyl chloride (SOCl₂) can be effectively catalyzed by Brønsted acids like sulfuric acid (H₂SO₄), chlorosulfonic acid (ClSO₃H), and trifluoromethanesulfonic acid (CF₃SO₃H). tandfonline.comresearchgate.net This catalytic method is presented as a more cost-effective alternative to traditional catalysts. tandfonline.com The process has been successfully applied to a variety of substrates, affording excellent yields in short reaction times and has been demonstrated on a large scale. tandfonline.comresearchgate.net For example, the chlorination of 2,4-dichloro-5-fluorobenzoic acid on a 100g scale proceeded smoothly to give a 98% conversion to the product. tandfonline.com

Table 2: Brønsted Acid Catalyst Screening for Chlorination

Catalyst Yield (%)
H₂SO₄ 99
CH₃SO₃H 99
CF₃SO₃H 99
ClSO₃H 99
p-TsOH 85

Results for the chlorination of 1-methyl-3,5-dinitrobenzoic acid with SOCl₂. tandfonline.com

Bimetallic catalysis offers synergistic effects that can enhance catalytic activity and selectivity. In the context of carbonylation, which introduces a carbonyl group into an organic molecule, palladium-cobalt bimetallic systems have been studied. While much of the research focuses on applications like CO oxidation, the principles are relevant to the synthesis of carbonyl compounds. elsevierpure.com Bimetallic nanocatalysts of cobalt and palladium have shown composition-dependent activity, with a synergy between palladium and cobalt oxide on the nanoparticle surface promoting catalytic performance. elsevierpure.com

In related palladium-catalyzed carbonylation reactions, various aryl halides and heterocyclic chlorides can be converted into esters, which are precursors to carboxylic acids. researchgate.netresearchgate.net These methods often employ a palladium catalyst, sometimes in conjunction with other metals or ligands, to facilitate the insertion of carbon monoxide. researchgate.net The development of synergistic dual transition metal catalytic systems, though challenging, holds promise for new chemical transformations. sci-hub.se

A sophisticated strategy for modifying highly fluorinated arenes is photocatalytic hydrodefluorination (HDF). nih.govnih.gov This method allows for the selective replacement of a fluorine atom with a hydrogen atom. A key innovation in this area is the use of intramolecular hydrogen bonds to direct the regioselectivity of the C-F bond cleavage. nih.govnih.govnsf.gov Normally, the site of defluorination is dictated by the inherent electronic properties of the fluoroarene. nih.govnih.gov However, by strategically placing a hydrogen-bonding group (like an amide N-H) on the molecule, it is possible to override these electronic effects and achieve defluorination at a specific position, particularly the ortho position. nsf.gov

The process is believed to involve the formation of a radical anion, followed by C-F bond fragmentation. The hydrogen bond facilitates this fragmentation by bending the C-F bond and stabilizing the resulting fluoride ion. nih.govnih.gov This "molecular sculpting" approach provides access to partially fluorinated benzoates that are otherwise difficult to synthesize. nsf.gov

Continuous Flow Process Development for Enhanced Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of fine chemicals and pharmaceutical intermediates, including this compound. Continuous flow methodologies offer numerous advantages such as enhanced heat and mass transfer, improved safety due to smaller reaction volumes, superior process control, and greater potential for automation and scalability. acs.org While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles can be effectively demonstrated through analogous esterification reactions of substituted benzoic acids. tandfonline.comresearchgate.net

The primary continuous flow pathway to this compound involves the direct esterification of 2,4-difluorobenzoic acid with methanol. In a typical setup, streams of 2,4-difluorobenzoic acid dissolved in a suitable solvent and methanol, often containing an acid catalyst, are pumped and mixed at a T-junction. This reaction mixture then flows through a heated reactor coil for a specific residence time, allowing the esterification to proceed before the product stream is collected for purification.

Key parameters that are optimized in such a process include temperature, pressure, residence time (controlled by flow rate and reactor volume), and catalyst concentration. The use of microreactors or tubular flow reactors allows for precise control over these variables, leading to higher conversion rates and yields compared to conventional batch methods. beilstein-journals.org For instance, research on the continuous flow esterification of similar substrates, such as 2,4-dimethoxybenzoic acid, provides a model for the conditions that could be applied. tandfonline.com

Research Findings from Analogous Systems

Studies on related benzoic acid esterifications in flow reactors highlight the potential for high efficiency. For example, the esterification of 2,4-dimethoxybenzoic acid has been successfully demonstrated in a continuous flow system, achieving high conversion in minutes. tandfonline.com Similarly, continuous flow esterification of benzoic acid using microwave assistance has shown that reaction parameters can be finely tuned to maximize yield. researchgate.net These systems provide a strong basis for designing a robust process for this compound.

An illustrative set of parameters for the continuous flow synthesis of this compound, based on findings from these analogous processes, is presented below. The reaction would involve feeding a solution of 2,4-difluorobenzoic acid and a catalyst (e.g., sulfuric acid) and a separate stream of methanol into a flow reactor.

ParameterRange/ValueRationale/Impact on Synthesis
Reactor TypeHeated PFA/Stainless Steel CoilProvides excellent chemical resistance and heat transfer for precise temperature control.
Temperature (°C)100 - 160Higher temperatures increase the reaction rate, but must be controlled to prevent side reactions. Flow reactors safely handle superheated solvents. researchgate.net
Residence Time (min)2 - 20Shorter residence times increase throughput. Optimization is required to balance throughput with conversion rate. tandfonline.com
Flow Rate (mL/min)0.5 - 5.0Directly influences residence time and productivity. Higher flow rates are desirable for industrial scale-up. tandfonline.com
CatalystSulfuric Acid / Immobilized Acid CatalystHomogeneous catalysts like H₂SO₄ are effective. Immobilized catalysts are advantageous for simplifying downstream purification. acs.org
Reactant Concentration (M)0.1 - 1.0Higher concentrations can increase reaction rates but may also lead to solubility issues or side product formation.
Expected Conversion (%)>95%Continuous removal of product and precise control of conditions typically drive the reaction to high conversion. tandfonline.com

The implementation of continuous flow processing for the synthesis of this compound offers a pathway to a more efficient, safer, and scalable manufacturing process, aligning with the principles of modern green chemistry. dur.ac.uk

Mechanistic Investigations of Reactions Involving Methyl 2,4 Difluorobenzoate

Fundamental Reactivity Patterns

The reactivity of methyl 2,4-difluorobenzoate is primarily dictated by the interplay between the electrophilic aromatic ring and the ester functional group. The fluorine atoms significantly influence the electronic properties of the benzene (B151609) ring, while the ester group offers its own set of potential transformations.

Nucleophilic Substitution Pathways

The presence of two strongly electron-withdrawing fluorine atoms at the ortho and para positions (relative to the ester) significantly increases the electrophilicity of the benzene ring. This electronic-withdrawing effect makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr) reactions. In these pathways, a nucleophile attacks an electron-deficient aromatic carbon, leading to the displacement of one of the fluoride (B91410) ions, which acts as a leaving group.

This reactivity is harnessed in the synthesis of complex pharmaceutical agents. For instance, a key step in the synthesis of the B-cell lymphoma-2 (Bcl-2) inhibitor Venetoclax involves the nucleophilic substitution of this compound. In this process, the compound is reacted with nucleophiles such as unprotected piperazine (B1678402) or the hydroxyl group of 1H-pyrrolo[2,3-b]pyridin-5-ol. nih.gov The reaction with the latter, for example, proceeds by condensing it with this compound in the presence of a base like potassium phosphate (B84403) (K₃PO₄) at elevated temperatures. beilstein-journals.org

The general mechanism for SₙAr involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The aromaticity is restored by the departure of the fluoride ion.

The regioselectivity of the substitution (i.e., whether the fluorine at position 2 or 4 is replaced) can be influenced by factors such as the nature of the nucleophile and the solvent system used. Studies on analogous 1-X-2,4-difluorobenzenes have shown that solvent choice can be critical in controlling which position is substituted. atamanchemicals.com

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagents/ConditionsProduct TypeApplication Example
1H-pyrrolo[2,3-b]pyridin-5-olK₃PO₄, diethyl glycol dimethyl ether, 110 °CAryl ether linkageIntermediate for Venetoclax synthesis beilstein-journals.org
N-Boc-piperazineK₂HPO₄, DMSO, 120 °CN-Aryl piperazine linkageIntermediate for Venetoclax synthesis beilstein-journals.org
MorpholineDeep Eutectic Solvents (DES)N-Aryl morpholineModel system for studying regioselectivity atamanchemicals.com

Coupling Reactions and Methodologies

While the fluorine atoms on this compound are susceptible to nucleophilic attack, they are generally not suitable leaving groups for common palladium-catalyzed cross-coupling reactions. However, the principles of coupling reactions are central to the chemistry of related difluorobenzoate derivatives. For a compound like methyl 4-bromo-2,6-difluorobenzoate, the bromine atom serves as an excellent leaving group in Suzuki-Miyaura and Heck coupling reactions to form new carbon-carbon bonds. doi.org

Although not a direct reaction of this compound itself, advanced methodologies have been developed for polyfluorinated systems. One such method is the heterogeneous copper-catalyzed decarboxylative cross-coupling of potassium polyfluorobenzoates with aryl halides. organic-chemistry.org This reaction proceeds via a proposed mechanism involving:

Formation of a copper(I)-carboxylate intermediate.

Decarboxylation to form a copper(I)-polyfluoroaryl species.

Oxidative addition of the aryl halide to form a copper(III) intermediate.

Reductive elimination to yield the polyfluorobiaryl product and regenerate the copper(I) catalyst. organic-chemistry.org

These methodologies highlight the broader synthetic context in which fluorinated benzoates are used, often requiring transformation into more suitable coupling partners (e.g., by introducing a bromo or iodo group) or employing specialized catalytic systems.

Ester Hydrolysis and Solvolysis Mechanisms

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2,4-difluorobenzoic acid, under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible, one-way reaction where the ester is heated with an aqueous base like sodium hydroxide (B78521). nih.gov The mechanism is a nucleophilic acyl substitution:

A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

A tetrahedral intermediate is formed.

The intermediate collapses, eliminating the methoxide (B1231860) ion (⁻OCH₃) as the leaving group to form the carboxylic acid.

In the basic medium, the acidic proton of the carboxylic acid is immediately abstracted by a base, forming the carboxylate salt (e.g., sodium 2,4-difluorobenzoate). An acidic workup is required in a subsequent step to protonate the salt and isolate the free carboxylic acid. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction, essentially the reverse of a Fischer esterification. libretexts.org The ester is heated with a dilute acid in the presence of excess water. nih.gov

The carbonyl oxygen of the ester is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

A water molecule acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

A proton is transferred from the attacking water molecule to the methoxy (B1213986) group.

The protonated methoxy group departs as a neutral methanol (B129727) molecule (a good leaving group), and the carbonyl group is reformed, yielding the carboxylic acid and regenerating the acid catalyst. libretexts.org

Studies on the hydrolysis of various methyl benzoates in high-temperature water (250–300 °C) show that even sterically hindered esters can be hydrolyzed, demonstrating the enhanced nucleophilicity of water under these conditions. acs.org

Solvolysis: In a broader sense, solvolysis refers to a reaction where the solvent acts as the nucleophile. While hydrolysis is a specific case with water, other solvents like alcohols can also participate. For certain substrates, particularly those that can form stable carbocation intermediates, solvolysis can proceed through an Sₙ1 mechanism, involving the formation of a cationic species that is then trapped by the solvent. sigmaaldrich.com

Detailed Mechanistic Elucidation in Catalyzed Reactions

More complex transformations involving this compound and related esters often rely on sophisticated catalytic systems to achieve specific reactivity, including activation of otherwise inert bonds.

Dual Activation Mechanisms in Brønsted Acid/Thionyl Chloride Systems

While no specific literature details a dual Brønsted acid/thionyl chloride system for this compound, the mechanism can be inferred from the individual roles of these reagents in activating carboxylic acids and their derivatives. Thionyl chloride (SOCl₂) is a standard reagent for converting carboxylic acids into highly reactive acid chlorides. atamanchemicals.commasterorganicchemistry.com The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of SOCl₂, which ultimately replaces the -OH with a chlorine atom, a much better leaving group. libretexts.orgmasterorganicchemistry.com This conversion dramatically enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack.

A Brønsted acid catalyst, on the other hand, functions by protonating a carbonyl oxygen, which also increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. libretexts.org

A hypothetical dual system could involve the Brønsted acid activating the ester carbonyl towards a reaction, while thionyl chloride could serve to dehydrate the system or activate a different functional group present in a more complex substrate. In the context of converting the parent 2,4-difluorobenzoic acid, thionyl chloride would be the primary activating agent to form 2,4-difluorobenzoyl chloride, a key intermediate for forming esters and amides. atamanchemicals.com

Radical and Chain Mechanisms in Photo-induced Transformations of Benzoate (B1203000) Esters

Photo-induced reactions open up pathways involving radical intermediates that are inaccessible through thermal means. These mechanisms are particularly relevant for activating strong bonds, such as the C-F bond.

While research on this compound itself is limited, studies on related fluorobenzoates provide significant mechanistic insight. For example, methyl 4-fluorobenzoate (B1226621) has been shown to act as an effective photosensitizing catalyst for the direct fluorination of unactivated C(sp³)–H bonds. nih.gov The proposed mechanism involves the photoexcited benzoate facilitating the cleavage of the N–F bond in a reagent like Selectfluor, initiating a radical process. nih.gov

Furthermore, visible light photoredox catalysis can achieve the deoxygenation of alcohols that have been converted to benzoate esters. beilstein-journals.org In these systems, a photocatalyst absorbs light and initiates an electron transfer to the benzoate ester. This forms a radical anion, which then undergoes C–O bond cleavage to generate an alkyl radical. However, this method is sensitive to the substrate; for non-benzylic alcohols, cleavage of the C–F bond on the benzoate ring can become a competing pathway. beilstein-journals.org

Electrochemical studies on the reduction of fluorobenzoates have also revealed radical mechanisms. Voltammetric analysis of methyl 2-fluorobenzoate (B1215865) suggests the formation of a radical anion. researchgate.net Mechanistic proposals for related transformations suggest that this radical anion can either dimerize or be reduced further to an aryl anion, leading to C-F bond cleavage. researchgate.net

Finally, some benzoate esters can undergo photocleavage through a radical chain reaction. In one studied system, an excited ester abstracts a hydrogen atom from a donor (like an alcohol) to form a ketyl radical. This radical can then participate in a chain process, leading to the elimination of benzoic acid. acs.orgresearchgate.net These examples collectively demonstrate that under photochemical conditions, benzoate esters can engage in complex radical and chain reactions, enabling transformations like C-F activation and deoxygenation that are otherwise challenging. acs.orgresearchgate.net

Applications of Methyl 2,4 Difluorobenzoate As a Key Synthetic Intermediate

Advanced Pharmaceutical and Medicinal Chemistry Synthesis

The strategic placement of fluorine atoms on the benzene (B151609) ring of methyl 2,4-difluorobenzoate significantly influences its reactivity and makes it a valuable precursor in the synthesis of high-value organic compounds.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is a recognized intermediate in the production of various active pharmaceutical ingredients (APIs). chemicalbook.comas-1.co.jparborpharmchem.com Its derivatives are integral to the synthesis of drugs with applications in treating a spectrum of conditions, including cancer and inflammatory diseases. cymitquimica.com The compound's structure allows for diverse chemical modifications, such as substitution, coupling, and diazotization reactions, enabling the creation of a wide array of pharmaceutical agents. For instance, a related compound, methyl 2-amino-4,5-difluorobenzoate, is a known intermediate for enogrel, a drug used for preventing cardiovascular events. arborpharmchem.com

Design and Synthesis of Integrin αvβ3 Antagonists

The integrin αvβ3 is a receptor involved in various physiological and pathological processes, including angiogenesis and tumor metastasis, making it a significant target for therapeutic intervention. biorxiv.org this compound is utilized in the design and synthesis of antagonists for this receptor. chemicalbook.comas-1.co.jp These antagonists often feature a structure designed to mimic the Arg-Gly-Asp (RGD) sequence, which is crucial for ligand recognition by the integrin. google.com By serving as a starting material, this compound contributes to the development of small-molecule integrin αvβ3 antagonists with potential applications in antiplatelet therapy. chemicalbook.comgoogle.com

Role in the Elaboration of Antifolate Compounds and Derivatives

Antifolate compounds are a class of drugs that interfere with the action of folic acid, a vitamin essential for cell growth and division. They are commonly used in cancer chemotherapy. Research has explored the use of difluoro-substituted benzene ring analogues in the synthesis of quinazoline (B50416) antifolate thymidylate synthase inhibitors.

Thymidylate synthase (TS) is a critical enzyme for DNA synthesis, and its inhibition is a key mechanism for many anticancer drugs. Derivatives of this compound have been investigated for their potential to inhibit TS. Studies on difluoro analogues have shown that while they may be less potent than their non-fluorinated counterparts, they still exhibit inhibitory effects on this crucial enzyme, indicating their potential for further development in cancer therapy.

Intermediate in the Synthesis of Quinazoline-Based Enzyme Inhibitors

Quinazoline and its derivatives are heterocyclic compounds that form the core structure of many biologically active molecules, including various enzyme inhibitors. cymitquimica.com These compounds are investigated for their therapeutic potential in a range of diseases, including cancer. cymitquimica.comgoogle.com this compound and its amino-substituted derivatives serve as important intermediates in the synthesis of quinazoline-based structures. For example, methyl 2-amino-4,5-difluorobenzoate has been used to create a Boc-protected quinazoline-2,4-dione, a key intermediate that allows for further chemical modifications to produce targeted enzyme inhibitors. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C8H6F2O2 nih.govmoldb.comsigmaaldrich.compharmaffiliates.comscbt.comfishersci.ca
Molecular Weight 172.13 g/mol nih.govmoldb.comsigmaaldrich.compharmaffiliates.comscbt.com
CAS Number 106614-28-2 nih.govchemicalbook.commoldb.comsigmaaldrich.compharmaffiliates.comscbt.comfishersci.ca
Boiling Point 128-129 °C chemicalbook.comsigmaaldrich.com
Density 1.384 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Refractive Index n20/D 1.4840 chemicalbook.comsigmaaldrich.com

Preparation of Novel Intermediates for Clinically Relevant Drugs (e.g., Venetoclax)

This compound is a recognized starting material in the synthesis of intermediates for complex, clinically significant drugs, most notably the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax. cjph.com.cn In the synthesis of Venetoclax, this compound is used to construct a core part of the final molecule.

Detailed research findings indicate that a common synthetic route involves the reaction of this compound with 1H-pyrrolo[2,3-b]pyridin-5-ol (also known as 5-hydroxy-7-azaindole). mdpi.comchemicalbook.com This nucleophilic aromatic substitution reaction, typically carried out in the presence of a base like potassium phosphate (B84403), yields Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate, a key intermediate for Venetoclax (ABT-199). chemicalbook.com

Table 1: Synthesis of Venetoclax Intermediate

Reactant 1 Reactant 2 Product Application

Contributions to Agrochemical Development

The structural motifs present in this compound are valuable in the creation of new agrochemicals, where the presence of fluorine can enhance biological activity and stability.

While a direct, single-step synthesis of 1,3,4-Oxadiazole (B1194373) Thioether 4H-Chromen-4-one derivatives specifically from this compound is not prominently documented, its role as a precursor for general 1,3,4-oxadiazole structures is well-established within synthetic chemistry principles. The 1,3,4-oxadiazole ring is a versatile scaffold known for conferring a wide range of biological activities, including fungicidal and herbicidal properties. luxembourg-bio.com

The synthesis of such derivatives is a multi-step process that can logically begin with an ester like this compound. The general pathway involves converting the methyl ester into a corresponding acid hydrazide. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate. nih.govnih.gov The resulting hydrazide is a key intermediate that can then be cyclized with various reagents, such as carbon disulfide or by reacting with another acid derivative in the presence of a dehydrating agent like phosphorus oxychloride, to form the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.govnih.gov Further reactions can then introduce the thioether and 4H-chromen-4-one moieties to complete the target structure. This foundational role makes this compound a valuable starting point for complex agrochemical derivatives.

Table 2: General Synthetic Steps for 1,3,4-Oxadiazole Derivatives

Step Reaction Intermediate/Product Purpose
1 Ester to Hydrazide Conversion 2,4-Difluorobenzohydrazide Prepares the necessary functional group for cyclization. nih.gov
2 Cyclization 2-substituted-5-(2,4-difluorophenyl)-1,3,4-oxadiazole Forms the core heterocyclic ring known for biological activity. nih.govorganic-chemistry.org

Applications in Material Science and Polymer Chemistry

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, a feature highly sought after in material science.

This compound is utilized as a building block or precursor for monomers in the synthesis of specialty polymers. bldpharm.com The presence of fluorine atoms in the polymer backbone or as pendant groups can impart desirable properties such as high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and specific optical and electronic characteristics. evitachem.comindiamart.com These properties are critical for high-performance applications in electronics, aerospace, and specialty coatings. As a "Polymer Science Material Building Block," it provides a foundational structure that can be incorporated into polymers to create novel materials with precisely tuned functionalities. bldpharm.com

Spectroscopic and Advanced Structural Elucidation of Methyl 2,4 Difluorobenzoate and Its Derivatives

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule, offering a unique "fingerprint" for identification and structural analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in methyl 2,4-difluorobenzoate. The FT-IR spectrum reveals characteristic absorption bands corresponding to specific vibrational modes.

Key spectral assignments for this compound include:

C-H Stretching: Alkanes typically show C-H stretching vibrations in the range of 3000–2850 cm⁻¹. libretexts.org For the methyl group in this compound, these stretches are expected within this region. Aromatic C-H stretching vibrations are typically observed between 3100-3000 cm⁻¹. libretexts.org

C=O Stretching: The carbonyl (C=O) group of the ester functionality gives rise to a strong, sharp absorption band, typically in the region of 1750-1735 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group are expected to appear in the 1300-1000 cm⁻¹ range. mdpi.com

C-F Stretching: The carbon-fluorine (C-F) bonds on the aromatic ring will exhibit stretching vibrations, typically in the 1350-1150 cm⁻¹ region.

Aromatic C=C Stretching: The in-ring carbon-carbon stretching vibrations of the benzene (B151609) ring usually appear in the 1600-1400 cm⁻¹ range. libretexts.org Specifically, bands can be seen from 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org

C-H Bending: Aromatic C-H out-of-plane ("oop") bending vibrations are characteristic of the substitution pattern and are found in the 900-675 cm⁻¹ region. libretexts.org

These assignments are consistent with the known structure of this compound and are corroborated by data from various suppliers and research articles. libretexts.orgmdpi.comsigmaaldrich.com The fingerprint region, from 1200 to 700 cm⁻¹, contains a complex pattern of bands that are unique to the molecule and useful for definitive identification. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound, providing information about the chemical environment of each nucleus with a non-zero spin. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region typically shows complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl protons appear as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. chemicalbook.comresearchgate.netchemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides evidence for all eight carbon atoms in the molecule, each in a unique chemical environment. docbrown.info The carbonyl carbon of the ester group is typically observed at a low field (around 165 ppm). mdpi.com The chemical shifts of the aromatic carbons are influenced by the fluorine substituents and the ester group.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org The ¹⁹F NMR spectrum of this compound will show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 4. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) provide definitive information about the substitution pattern on the aromatic ring. wikipedia.orgnih.gov

Predicted NMR Data for this compound
NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H (CH₃)~3.9s-
¹H (Aromatic)~6.8-8.0mJ(H,H), J(H,F)
¹³C (C=O)~165s-
¹³C (Aromatic)~110-165m (with C-F coupling)J(C,F)
¹³C (CH₃)~52q-
¹⁹F (C2-F)VariesmJ(F,F), J(F,H)
¹⁹F (C4-F)VariesmJ(F,F), J(F,H)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound, further confirming its structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like this compound. In this technique, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.13 g/mol ). nih.govrsc.orgnih.gov Additionally, characteristic fragment ions resulting from the cleavage of the ester group and the loss of fluorine atoms can be observed, providing further structural confirmation. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile or thermally labile compounds, though it can also be applied to compounds like this compound. mpg.deecut.edu.cnnih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). ecut.edu.cn This technique is valuable for confirming the molecular weight and can be used to study the compound in solution. mpg.dersc.org

Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved m/zInterpretation
GC-MSElectron Ionization (EI)172Molecular Ion [M]⁺
GC-MSElectron Ionization (EI)141[M - OCH₃]⁺
GC-MSElectron Ionization (EI)113[M - COOCH₃]⁺
ESI-MSPositive Ion Mode173[M+H]⁺
ESI-MSPositive Ion Mode195[M+Na]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density in the solid state. While this compound is a liquid at room temperature, derivatives or co-crystals can be analyzed using this technique. mdpi.com

Single-Crystal X-ray Diffraction Studies of Related Benzoate (B1203000) Complexes

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecular structure and packing of a compound. While a single-crystal X-ray structure for this compound itself is not publicly available in the crystallographic databases, analysis of closely related benzoate complexes and fluorinated aromatic compounds provides a strong basis for understanding its expected solid-state structure.

Detailed structural parameters have been determined for a variety of substituted methyl benzoate derivatives and difluorobenzoate-containing compounds. These studies reveal consistent trends in molecular geometry and intermolecular interactions that are directly applicable to predicting the structure of this compound.

For instance, the crystal structure of methyl 3,5-dimethyl-benzoate demonstrates the typical planarity of the benzene ring and the conformation of the methyl ester group relative to the ring. nih.gov In this structure, the methyl ester group is nearly coplanar with the aromatic ring, a feature driven by the delocalization of π-electrons. The molecules in the crystal are organized into layers through C—H···O=C interactions. nih.gov

Furthermore, studies on metal complexes incorporating fluorinated benzoate ligands, such as lanthanide complexes with 2-chloro-4-fluorobenzoate and 3,4-difluorobenzoate, provide valuable data on the bond lengths and angles of the difluorobenzoate moiety. bohrium.com These complexes, although influenced by the coordination to the metal center, still offer insight into the intrinsic geometric properties of the fluorinated ring system.

The table below presents crystallographic data for several related benzoate compounds, illustrating the typical ranges for key structural parameters.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
Methyl 3,5-di-methyl-benzoateC₁₀H₁₂O₂MonoclinicP2₁/n7.892(2)11.234(2)10.999(2)90108.83(3)90922.9(4)4 nih.gov
Ethyl 4-amino-3,5-difluorobenzoateC₉H₉F₂NO₂MonoclinicP2₁/c7.957(2)12.345(3)9.789(2)90109.98(3)90904.3(4)4 iucr.org
Methyl 2-(benzoyloxy)benzoateC₁₅H₁₂O₄MonoclinicP2₁/c11.871(3)8.356(2)13.065(3)90102.04(3)901267.8(5)4 iucr.org
Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoateC₁₃H₁₄N₂O₂TriclinicP-18.1338(12)8.1961(9)10.7933(11)74.013(9)83.308(10)64.734(13)625.54(13)2 nih.gov

In the structure of methyl 2-(benzoyloxy)benzoate, the dihedral angle between the two aryl rings is 68.19 (9)°. iucr.org Molecules are linked by C—H···π interactions, forming chains that are further connected by offset π–π interactions. iucr.org Similarly, in the crystal of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, weak C–H···π contacts are the primary directional interactions, leading to a three-dimensional network. nih.gov

Based on these related structures, the crystal structure of this compound is anticipated to feature a planar benzene ring, with the C-F bond lengths being in the typical range for aryl fluorides. The methyl ester group would likely be nearly coplanar with the ring to maximize conjugation. Intermolecular interactions such as C—H···O and C—H···F hydrogen bonds, as well as π–π stacking interactions, are expected to play a significant role in the crystal packing. The precise arrangement of molecules would be governed by the interplay of these forces to achieve the most stable crystalline lattice.

Computational Chemistry and Theoretical Insights into Methyl 2,4 Difluorobenzoate Systems

Density Functional Theory (DFT) Studies for Electronic and Geometric Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric properties of fluorinated benzoates. These computational methods allow for the detailed analysis of molecular characteristics that are often difficult to determine experimentally.

Optimization of Molecular Geometries and Conformations

Computational modeling, particularly through DFT, is instrumental in determining the most stable three-dimensional arrangements of atoms in Methyl 2,4-difluorobenzoate. The optimization of molecular geometries reveals that the benzoate (B1203000) backbone tends to adopt a planar configuration. This planarity is influenced by the steric and electronic effects of the fluorine substituents.

Analysis of Vibrational Frequencies and Spectroscopic Signatures

Theoretical calculations of vibrational frequencies using DFT methods are essential for interpreting experimental infrared (IR) and Raman spectra. For a new complex of Co(II) 3,5-difluorobenzoate with 3-pyridinol, DFT calculations at the B3LYP/6-31G(d,p) level were used to predict molecular properties and analyze its vibrational modes. researchgate.net Similarly, theoretical IR spectra for other complex molecules have been generated and compared with experimental data, often requiring the use of scaling factors to improve agreement. epstem.net This comparative analysis aids in the definitive assignment of spectroscopic signatures to specific molecular vibrations.

Quantum Chemical Calculations of Energy Profiles

Quantum chemical calculations are employed to determine the energy profiles of various chemical processes involving this compound. These calculations can elucidate reaction mechanisms and predict the feasibility of different pathways. For example, DFT calculations have been used to support a mechanism involving reversible C–H activation and the formation of an anionic cyclometalated intermediate in reactions catalyzed by Ru(II) with benzoate additives. acs.org The energy barriers for such steps are computed to understand the role of the benzoate in facilitating the reaction. acs.org Furthermore, calculations of HOMO and LUMO energy levels and the resulting energy gap can predict the charge transfer capabilities within the molecule. epstem.netresearchgate.net

Predictive Modeling of Molecular Interactions and Reactivity

Predictive modeling extends the application of computational chemistry to forecast how this compound and its analogues will interact with other molecules and to predict their chemical reactivity.

Computational Assessment of Binding Affinities and Selectivity of Fluorinated Analogues

Computational methods are widely used to predict the binding affinities of small molecules to biological targets, which is a cornerstone of drug design. For fluorinated compounds, these assessments are particularly valuable. Studies have shown that the introduction of fluorine atoms can significantly alter binding affinity. mdpi.com For instance, in a series of pyrrolo[2,3-d]pyrimidine analogues, significant differences in binding affinities to folate receptors were observed between structurally similar fluorinated and non-fluorinated compounds. nih.gov

Molecular docking and molecular dynamics (MD) simulations are key techniques in this area. These methods can predict how a ligand might bind to a protein's active site and estimate the strength of this interaction. acs.orgnih.gov For example, docking studies with fluorinated benzofuran (B130515) derivatives have been used to visualize their fit within an enzyme's binding pocket. researchgate.net Such computational assessments help in understanding the structure-activity relationships and in guiding the synthesis of more potent and selective analogues.

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the reactivity of a molecule. The energy of the LUMO can be correlated with reaction barriers in processes like inverse electron-demand Diels-Alder cycloadditions. acs.org

DFT calculations can also map the electron density distribution, revealing the electrophilic and nucleophilic sites within a molecule. The fluorine atoms in this compound, being highly electronegative, act as strong electron-withdrawing groups, which significantly decreases the electron density on the aromatic ring. This is visualized through molecular electrostatic potential (MEP) maps, where regions of negative potential (red) indicate likely sites for electrophilic attack, and positive regions (blue) indicate nucleophilic sites. epstem.net For instance, in sodium 2,5-difluorobenzoate, the fluorine atoms withdraw electron density, and the oxygen atoms of the carboxylate group carry a significant negative charge. This detailed electronic picture is fundamental to predicting the molecule's interaction with other chemical species.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorobenzoate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmdpi.com These models are fundamental in medicinal chemistry and drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects. mdpi.comresearchgate.net A QSAR model is expressed as a mathematical equation:

Activity = f (Physicochemical Properties and/or Structural Properties) + error wikipedia.org

In this approach, numerical values known as molecular descriptors, which represent the physicochemical and structural properties of the compounds, are correlated with their experimentally determined biological activities. wikipedia.orgresearchgate.net The goal is to create a statistically robust model that can accurately predict the activity of new, unsynthesized compounds based solely on their structure. wikipedia.org

The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, generating a mathematical model using statistical methods like Multiple Linear Regression (MLR), and rigorously validating the model's predictive power. mdpi.comresearchgate.net

While specific QSAR studies focused exclusively on this compound are not extensively detailed in the public literature, the principles of QSAR are widely applied to its structural analogs, particularly fluorinated and halogenated aromatic compounds, to guide the design of potent bioactive agents. researchgate.netnih.gov For instance, research on various series of compounds, such as thiazolidine-4-one derivatives, has shown that the presence and position of halogen atoms significantly influence biological activity. nih.gov

In such studies, a variety of molecular descriptors are calculated to quantify the structural features of the molecules. These can be broadly categorized as follows:

Descriptor CategoryDescriptionExample Descriptors
Topological Describe the atomic connectivity and branching of a molecule.Atom Count (AC), Wiener Index, Kier & Hall Connectivity Indices
Electronic Quantify the electronic properties of the molecule.Dipole Moment, Electronegativity, Electrophilicity, Hammett constants (σ)
Steric/Geometrical Relate to the size and shape of the molecule.Molecular Volume, Surface Area, Maximal Projection Area (MAPA) ukim.mk
Quantum Chemical Derived from quantum mechanical calculations.HOMO/LUMO energies, Chemical Hardness, Polarizability aucegypt.edu
Constitutional Describe the basic composition of the molecule.Molecular Weight, Number of Halogen Atoms, Number of Rotatable Bonds

The selection of relevant descriptors is crucial for building a predictive QSAR model. For fluorobenzoate derivatives, descriptors related to electronegativity, polarizability, surface area, and halogen atom count are often significant. nih.gov For example, a QSAR study on antitubercular agents found that descriptors for polarizability (MLFER_S), electronegativities (GATSe2), and the number of halogen atoms (Shal) were positively correlated with activity. nih.gov

Research into potent inhibitors of the enzyme Autotaxin (ATX) provides insight into how substitutions on a difluorinated ring system, analogous to the structure of fluorobenzoates, affect biological activity. In one study, various analogs were synthesized and their inhibitory concentrations (IC₅₀) were measured, providing a clear structure-activity relationship. nih.gov The findings highlight the sensitive interplay between steric and electronic effects.

Table 1: Biological Activity of Substituted Difluoro Analogs nih.gov

Compound AnalogRing A SubstituentsBiological Activity (ATX Inhibition IC₅₀, nM)
3b 3,4,5-Trifluoro31
3f 3,5-Difluoro-4-chloro83
3g 3,5-Dichloro-4-fluoro40
3h 3,5-Difluoro-4-cyano190
3i 3,5-Difluoro-4-methyl ester863
3c Penta-fluoroPoorly active
3d 3,4,5-TrichloroPoorly active
3e 3,4,5-TrimethoxyPoorly active

This data illustrates a clear QSAR trend where a methyl ester group at the 4-position of the difluoro ring (analog 3i) results in significantly lower potency compared to smaller, more electron-withdrawing groups like chloro or cyano. The poor activity of sterically bulky groups (trichloro, trimethoxy) suggests a constrained binding pocket. nih.gov

The statistical validation of a QSAR model is essential to ensure its reliability. ukim.mk Several parameters are used to assess the model's goodness-of-fit, stability, and predictive capability.

Table 2: Common Statistical Parameters for QSAR Model Validation

ParameterDescriptionTypical Value for a Good Model
R² (Coefficient of Determination) Measures the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). nih.gov> 0.6
Q² (Cross-validated R²) A measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method. researchgate.net> 0.5
R²adj (Adjusted R²) R² adjusted for the number of descriptors in the model to prevent overfitting. nih.govClose to R²
LOF (Lack-of-Fit Score) A statistical measure of the model's accuracy. nih.govLow value
CCCext (Concordance Correlation Coefficient) Measures the agreement between predicted and observed values for an external test set. researchgate.net> 0.85

By developing and validating such QSAR models, researchers can screen virtual libraries of fluorobenzoate derivatives, prioritize candidates for synthesis, and ultimately accelerate the discovery of new compounds with desired biological activities. mdpi.commdpi.com

Investigation of Biological Activities and Pharmacological Relevance of Methyl 2,4 Difluorobenzoate Derivatives

Enzyme Inhibition Studies

The unique electronic properties of the difluorinated phenyl ring in derivatives of methyl 2,4-difluorobenzoate make them attractive candidates for targeting the active sites of various enzymes. The fluorine atoms can modulate the acidity of nearby functional groups, participate in hydrogen bonding, and create favorable electrostatic interactions, all of which can contribute to potent and selective enzyme inhibition.

Inhibition of Thymidylate Synthase by Amino-difluorobenzoate Derivatives

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. nih.govresearchgate.net Consequently, inhibitors of TS are valuable therapeutic agents in the treatment of cancer. nih.gov While direct studies on amino-difluorobenzoate derivatives as TS inhibitors are not extensively documented in publicly available research, the general principles of TS inhibition by fluorinated compounds provide a strong rationale for their potential efficacy.

The primary mechanism of many TS inhibitors involves mimicking the natural substrate, deoxyuridine monophosphate (dUMP), or the cofactor, N5,10-methylenetetrahydrofolate. The introduction of fluorine, particularly at the 5-position of the uracil (B121893) ring in 5-fluorouracil (B62378) (5-FU), a well-known TS inhibitor, is critical to its mechanism of action. nih.gov It is plausible that amino-difluorobenzoate derivatives could be designed to act as non-classical inhibitors, binding to either the substrate or cofactor binding sites, or potentially to an allosteric site, thereby inducing a conformational change that inactivates the enzyme. nih.gov The amino and difluoro-substituted benzoic acid core could serve as a scaffold to which functionalities that interact with key residues in the TS active site are appended.

Inhibition of Human Carbonic Anhydrases by Related Difluorobenzoate Complexes

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. frontiersin.org

Research into the inhibition of hCAs by fluorinated compounds has shown promising results. For instance, metal complexes of p-fluorobenzolamide have been synthesized and demonstrated potent inhibitory activity against several CA isozymes, including CA I, II, and IV. nih.gov These findings suggest that difluorobenzoate derivatives, particularly when formulated as metal complexes, could also serve as effective hCA inhibitors. The difluoro substitution pattern on the benzene (B151609) ring can influence the electronic distribution and steric profile of the molecule, potentially leading to enhanced binding affinity and selectivity for specific hCA isoforms. The interaction of the difluorobenzoate moiety with the zinc ion in the active site and with surrounding amino acid residues would be a key determinant of its inhibitory potency.

Evaluation of Antimicrobial and Antiviral Properties of Analogues

The search for novel antimicrobial and antiviral agents is a critical area of pharmaceutical research, driven by the emergence of drug-resistant pathogens. Fluorinated compounds have shown significant potential in this arena.

Analogues of this compound have been investigated for their antimicrobial and antiviral activities. One notable study focused on 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, a difluorinated benzoic acid derivative, which demonstrated potent antiviral activity against both acyclovir-sensitive and acyclovir-resistant strains of herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). researchgate.netscispace.com Another benzoic acid derivative, NC-5, was found to be effective against influenza A virus, including oseltamivir-resistant strains. nih.govnih.gov

The mechanism of action for these antiviral benzoic acid derivatives can involve the inhibition of viral enzymes, such as neuraminidase in the case of the influenza virus. nih.govnih.gov The data from these studies highlight the potential of the difluorobenzoate scaffold as a starting point for the development of new antiviral drugs.

Table 1: Antiviral Activity of a Difluorinated Benzoic Acid Derivative

Virus StrainEC₅₀ (µM)
HSV-1 (Acyclovir-Sensitive)Data not specified
HSV-2 (Acyclovir-Sensitive)Data not specified
HSV (Acyclovir-Resistant)Active

The Influence of Fluorine Substitution on Biological Efficacy

The substitution of hydrogen with fluorine can dramatically alter the physicochemical properties of a molecule, thereby influencing its biological activity. These effects are multifaceted and include changes in lipophilicity, metabolic stability, and binding affinity.

Role of Fluorine Atoms in Enhancing Ligand-Target Interactions

The incorporation of fluorine atoms into a ligand can significantly enhance its interaction with a biological target through several mechanisms. The high electronegativity of fluorine can lead to the formation of favorable electrostatic interactions and hydrogen bonds with amino acid residues in the active site of an enzyme or receptor. The carbon-fluorine bond is highly polarized, creating a localized dipole that can interact with polar regions of the protein.

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug. Fluorine's small size allows it to replace hydrogen without causing significant steric hindrance, often leading to improved binding affinity. The presence of fluorine can also influence the conformation of a molecule, pre-organizing it into a bioactive conformation that binds more readily to its target.

Cytotoxicity Assessments in Cell-Based Assays

The evaluation of cytotoxicity is a critical step in the development of any new therapeutic agent. Cell-based assays are used to determine the concentration at which a compound becomes toxic to cells, providing an initial indication of its therapeutic window.

Studies on fluorinated benzoic acid derivatives have provided insights into their cytotoxic profiles. For example, a difluorinated benzoic acid derivative, benzavir-2, showed low toxicity in cell viability assays, with a reduction in viability to approximately 90% at 20 times its effective antiviral concentration (EC₅₀). scispace.com In another study, a benzoic acid derivative, NC-5, exhibited a 50% cytotoxic concentration (CC₅₀) greater than 640 μM, indicating a favorable safety profile in the context of its antiviral activity. nih.govnih.gov

The cytotoxicity of these compounds is dependent on their specific chemical structure and the cell line being tested. The data suggests that the difluorobenzoate scaffold can be modified to produce compounds with potent biological activity and acceptable cytotoxicity.

Table 2: Cytotoxicity of a Difluorinated Benzoic Acid Derivative

CompoundConcentrationCell Viability
Benzavir-220 x EC₅₀~90%
Benzavir-240 x EC₅₀83%

Future Research and Translational Opportunities for this compound: A Scientific Overview

This compound, a fluorinated aromatic ester, stands as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it a valuable precursor in medicinal chemistry and materials science. While currently utilized as a key intermediate, the full potential of this compound is yet to be unlocked. This article explores future research directions and translational perspectives for this compound, focusing on the development of sustainable synthetic methodologies, the expansion of its therapeutic applications through derivatization, its integration with advanced catalytic systems, its potential in computational drug discovery, and its broader applications in biological and materials science.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of methyl 2,4-difluorobenzoate relevant to laboratory handling?

  • Answer: this compound (CAS 106614-28-2) is a flammable liquid (GHS Category 4) with a molecular weight of 172.13 g/mol. Key properties include:

  • Boiling Point: 128–129°C (at lower pressure) or 198.8°C at 760 mmHg .
  • Density: 1.3–1.384 g/cm³ at 25°C .
  • Refractive Index: 1.4840 .
  • Flash Point: 72.3°C (open cup), indicating moderate flammability .
    Handling requires ventilation, avoidance of ignition sources, and use of PPE (gloves, goggles) due to skin/eye irritation risks .

Q. What is a standard synthetic route for this compound?

  • Answer: A common method involves acid-catalyzed esterification :

Dissolve 2,4-difluorobenzoic acid in methanol.

Add concentrated sulfuric acid (catalyst) and reflux for 4–6 hours.

Quench the reaction in ice water, extract the ester with an organic solvent (e.g., ethyl acetate), and purify via distillation or recrystallization .
Monitor reaction progress by TLC or GC-MS to confirm ester formation .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Answer:

  • NMR Spectroscopy: ¹⁹F NMR to confirm fluorine substitution patterns; ¹H NMR for methyl ester proton signals (~3.9 ppm) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 172.13 (M⁺) .
  • HPLC/GC: For purity assessment; retention time comparison against standards .

Advanced Research Questions

Q. How do discrepancies in reported boiling points (128–129°C vs. 198.8°C) arise, and how should they be addressed experimentally?

  • Answer: The lower boiling point (128–129°C) is likely measured under reduced pressure (e.g., 8 mmHg), while 198.8°C corresponds to ambient pressure (760 mmHg) . Researchers should:

  • Specify pressure conditions in experimental reports.
  • Use vacuum distillation for low-pressure purification to avoid thermal decomposition.
  • Validate measurements with calibrated equipment (e.g., digital manometers) .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

  • Answer:

  • Catalyst Optimization: Replace sulfuric acid with p-toluenesulfonic acid (PTSA) to reduce side reactions (e.g., sulfonation).
  • Solvent Selection: Use excess methanol as both solvent and reactant to drive esterification equilibrium.
  • Reaction Monitoring: Employ in-line FTIR to track carboxylic acid consumption and adjust reaction time dynamically .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Answer:

  • Perform density functional theory (DFT) calculations to:
  • Analyze electron-withdrawing effects of fluorine substituents on the aromatic ring.
  • Predict regioselectivity in Suzuki-Miyaura couplings (e.g., preference for C-5 substitution due to fluorine’s meta-directing influence).
  • Validate predictions with experimental kinetic studies (e.g., Hammett plots) .

Methodological Notes

  • Safety: Store in a cool, dry place away from oxidizers; use explosion-proof refrigerators for flammability risks .
  • Data Validation: Cross-reference physical properties with multiple sources (e.g., Reaxys, PubChem) to resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,4-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,4-difluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.